Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol This compound is characterized by its unique bicyclo[311]heptane structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate typically involves the reaction of bicyclo[3.1.1]heptane derivatives with formylating agents under controlled conditions. One common method includes the use of formic acid and methanol in the presence of a catalyst to achieve the desired formylation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using small-scale synthetic routes. Industrial-scale production would likely involve optimization of the synthetic route to enhance yield and purity, as well as the implementation of safety protocols to handle the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 5-carboxybicyclo[3.1.1]heptane-1-carboxylate.
Reduction: 5-hydroxymethylbicyclo[3.1.1]heptane-1-carboxylate.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of high-energy density compounds and other specialized materials.
Mechanism of Action
The mechanism of action of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate can be compared to other bicyclic compounds, such as:
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate: Similar structure but with an amino group instead of a formyl group.
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic Acid: Contains a methoxycarbonyl group instead of a formyl group.
3-Azabicyclo[3.1.1]heptanes:
These compounds share the bicyclo[31
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h7H,2-6H2,1H3 |
InChI Key |
WTGXVDNSXCTUEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)C=O |
Origin of Product |
United States |
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